7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane
Description
7-Oxa-3-azatricyclo[4.3.0.0²,⁵]nonane is a tricyclic heterocyclic compound featuring a fused bicyclo[4.3.0]nonane core with an additional oxygen (oxa) atom at position 7 and a nitrogen (aza) atom at position 2. This structure is characterized by its rigid three-dimensional geometry, which influences its physicochemical properties and biological interactions.
Safety data for the closely related 7-Azatricyclo[4.3.0.0²,⁵]nonane (CAS 102958-70-3) indicate standard handling precautions for reactive nitrogen-containing compounds, including proper ventilation and first-aid measures for inhalation exposure .
Properties
CAS No. |
130033-03-3 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
InChI |
InChI=1S/C7H11NO/c1-2-9-7-4(1)6-5(7)3-8-6/h4-8H,1-3H2 |
InChI Key |
IIAKCILTYANGJJ-UHFFFAOYSA-N |
SMILES |
C1COC2C1C3C2CN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Bicyclic Analogs
3,7-Diazabicyclo[3.3.1]nonane Derivatives
- Structure : Bicyclic system with two nitrogen atoms at positions 3 and 5.
- Derivatives with flexible H-bond acceptor (HBA) motifs show improved selectivity compared to rigid scaffolds like cytisine . Cardiovascular and Antiplatelet Activity: Used in treating cardiac arrhythmias and thrombosis .
- Synthesis : Accessible via double Mannich reaction, enabling scalable production .
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives
- Structure: Bicyclo[4.3.0]nonane with two nitrogens (positions 1 and 4) and two ketone groups (positions 2 and 5).
- Applications: Antimicrobial Activity: Effective against Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. coli) pathogens .
Diazabicyclo[4.3.0]nonane Scaffolds
- Structure: Bicyclo[4.3.0]nonane with two nitrogens.
- Applications :
Comparison with Tricyclic Analogs
3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane
- Structure : Tricyclic system with oxygen at position 3 and nitrogen at position 7.
Tricyclo[4.2.1.0²,⁵]nonane
- Structure : Fully hydrocarbon tricyclic system without heteroatoms.
- Physicochemical Properties :
- Applications : Primarily a synthetic intermediate due to lack of functional groups.
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Table 2. Physicochemical Properties of Tricyclic Systems
| Compound Name | Molecular Formula | Density (g/cm³) | Boiling Point (°C) | |
|---|---|---|---|---|
| Tricyclo[4.2.1.0²,⁵]nonane | C₉H₁₄ | 1.004 | 162.6 | |
| 7-Azatricyclo[4.3.0.0²,⁵]nonane | C₈H₁₃N | N/A | N/A |
Key Findings and Implications
- Structural Rigidity: The tricyclic framework of 7-Oxa-3-azatricyclo[4.3.0.0²,⁵]nonane likely enhances binding specificity compared to flexible bicyclic analogs, though this may limit synthetic accessibility .
- Heteroatom Positioning : Oxygen and nitrogen placement influences electronic properties and H-bonding capacity, critical for interactions with biological targets like nAChRs or sigma receptors .
- Pharmacological Potential: While direct data are sparse, antimicrobial and neurological activities observed in related compounds suggest promising avenues for further research .
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